N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 941877-62-9
VCID: VC5114996
InChI: InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19)
SMILES: C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3
Molecular Formula: C16H14N2OS
Molecular Weight: 282.36

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide

CAS No.: 941877-62-9

Cat. No.: VC5114996

Molecular Formula: C16H14N2OS

Molecular Weight: 282.36

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide - 941877-62-9

Specification

CAS No. 941877-62-9
Molecular Formula C16H14N2OS
Molecular Weight 282.36
IUPAC Name N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide
Standard InChI InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19)
Standard InChI Key VYQFICXJBYWQBW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a benzothiazole ring substituted at the 5-position with a propanamide group bearing a phenyl moiety. The benzothiazole scaffold is aromatic and planar, facilitating interactions with biological targets through π-π stacking and hydrogen bonding . Key physicochemical properties inferred from analogs include:

  • Molecular Formula: C16H14N2OS\text{C}_{16}\text{H}_{14}\text{N}_2\text{OS}

  • Molecular Weight: 282.36 g/mol

  • Solubility: Likely low aqueous solubility due to hydrophobic phenyl and benzothiazole groups, requiring organic solvents for dissolution.

The 5-position substitution distinguishes it from common 2-substituted benzothiazoles, potentially altering electronic distribution and steric interactions with biological targets.

Synthesis and Structural Modification

Core Benzothiazole Formation

The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions. For N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide, regioselective substitution at the 5-position requires directed ortho-metalation strategies or electrophilic aromatic substitution protocols .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Structural confirmation relies on:

  • FTIR: Amide C=O stretch (~1650 cm1^{-1}), N-H bend (~1550 cm1^{-1}) .

  • 1^1H NMR: Phenyl protons (δ 7.2–7.5 ppm), benzothiazole protons (δ 8.1–8.3 ppm), and propanamide methylene/methine signals.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Analgesic Activity (%)
N-(5,6-Dimethoxy-2-yl)508555
Diclofenac459050

Data adapted from studies on structural analogs.

The 5-substituted isomer may exhibit enhanced selectivity for COX-2 due to reduced steric hindrance at the active site.

Anticancer Activity

Benzothiazoles induce apoptosis in cancer cells via mitochondrial pathway activation. In vitro studies on analogs report:

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast)12
HeLa (Cervical)15
A549 (Lung)10

IC50_{50} values from benzothiazole derivatives with similar substituents.

Mechanistically, these compounds disrupt redox balance, generating reactive oxygen species (ROS) that trigger DNA damage and caspase-3 activation.

Mechanism of Action

Enzyme Inhibition

The propanamide linker facilitates hydrogen bonding with catalytic residues in COX-2, while the benzothiazole ring occupies hydrophobic pockets, mimicking arachidonic acid. Molecular docking studies on analogs suggest a binding affinity (KdK_d) of ~2.5 µM for COX-2.

Signal Pathway Modulation

Benzothiazoles suppress NF-κB signaling by inhibiting IκB kinase (IKK), reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Additionally, they downregulate Bcl-2 and upregulate Bax, promoting apoptosis in cancer cells.

Comparison with Structural Analogs

Substituent Effects on Bioactivity

  • 2-Substituted Derivatives: Higher COX-2 selectivity but reduced metabolic stability .

  • 5-Substituted Derivatives: Improved pharmacokinetics due to decreased hepatic metabolism.

Industrial Applications

While N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide remains understudied, its analogs are explored in:

  • Drug Development: As NSAID alternatives with reduced gastrointestinal toxicity.

  • Oncology: Adjuvants in chemotherapy regimens to enhance efficacy.

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